molecular formula C15H15FN2O B247291 4-fluoro-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide

4-fluoro-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide

Katalognummer: B247291
Molekulargewicht: 258.29 g/mol
InChI-Schlüssel: MOPIBBXXAWKHCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-fluoro-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide is a synthetic organic compound with the molecular formula C13H13FN2O It is characterized by the presence of a fluorine atom, a methyl group, and a pyridinyl group attached to a benzamide core

Eigenschaften

Molekularformel

C15H15FN2O

Molekulargewicht

258.29 g/mol

IUPAC-Name

4-fluoro-N-methyl-N-(2-pyridin-2-ylethyl)benzamide

InChI

InChI=1S/C15H15FN2O/c1-18(11-9-14-4-2-3-10-17-14)15(19)12-5-7-13(16)8-6-12/h2-8,10H,9,11H2,1H3

InChI-Schlüssel

MOPIBBXXAWKHCI-UHFFFAOYSA-N

SMILES

CN(CCC1=CC=CC=N1)C(=O)C2=CC=C(C=C2)F

Kanonische SMILES

CN(CCC1=CC=CC=N1)C(=O)C2=CC=C(C=C2)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide typically involves multiple steps, including the introduction of the fluorine atom and the formation of the benzamide structure. One common method involves the following steps:

    Friedel-Crafts Acylation: This step introduces the acyl group to the benzene ring using an acyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Nitration and Reduction: The nitro group is introduced to the aromatic ring, followed by reduction to form the corresponding amine.

    Amide Formation: The final step involves the formation of the amide bond by reacting the amine with a carboxylic acid derivative, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production of 4-fluoro-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more cost-effective reagents and catalysts.

Analyse Chemischer Reaktionen

Types of Reactions

4-fluoro-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or pyridines.

Wissenschaftliche Forschungsanwendungen

4-fluoro-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-fluoro-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions. The pyridinyl group can participate in π-π stacking interactions with aromatic residues in the target protein, further stabilizing the binding complex.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-fluoro-N-(4-methyl-2-pyridinyl)benzamide
  • 4-bromo-N-(6-methyl-pyridin-2-yl)-benzamide
  • Benzenamine, 4-[2-(2-pyridinyl)ethyl]-

Uniqueness

4-fluoro-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can increase the compound’s metabolic stability, lipophilicity, and ability to penetrate biological membranes, making it a valuable compound for various applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.